penitrem A

概要

説明

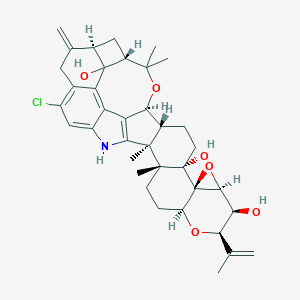

Penitrem A is an indole-diterpenoid mycotoxin produced by certain species of Aspergillus, Claviceps, and Penicillium. It is commonly found growing on various plant species such as ryegrass. This compound is one of many secondary metabolites following the synthesis of paxilline in Penicillium crustosum. It is known for its neurotoxic effects, causing tremors and other neurological symptoms in both humans and animals .

準備方法

合成経路と反応条件: ペニトレムAの合成には、一連の複雑な酵素反応が関与しています。ペニシリウム・クルストサムでは、ペニトレムAの合成はパキシリンの合成に続きます。 このプロセスには、6つの酸化変換酵素(4つのシトクロムP450モノオキシゲナーゼと2つのフラビンアデニンジヌクレオチド依存性モノオキシゲナーゼ)、2つのアセチルトランスフェラーゼ、1つの酸化還元酵素、および1つのプレニルトランスフェラーゼが含まれます .

工業的生産方法: ペニトレムAの工業的生産は、通常、制御された条件下でペニシリウム属を培養することによって達成されます。 次に、マイコトキシンを抽出し、様々なクロマトグラフィー技術を用いて精製して、高純度と収率を実現します .

化学反応の分析

反応の種類: ペニトレムAは、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: ペニトレムAは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化できます。

還元: ペニトレムAの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて達成できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化は様々なヒドロキシル化誘導体をもたらす可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究への応用

ペニトレムAは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

Penitrem A has been extensively studied for its role as a pharmacological tool, particularly in the investigation of large-conductance calcium-activated potassium channels (BK channels).

Table 1: Pharmacological Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IC50 for BK Channel Inhibition | 6.4 nM | |

| Effect on Vascular Contraction | +23% increase | |

| Cost Comparison (vs. Iberiotoxin) | Less expensive |

Neurotoxicology

This compound is primarily recognized for its neurotoxic effects, which have been documented in both animal models and human cases.

Neurotoxic Effects

- Reactive Oxygen Species Production : Research indicates that this compound can induce the production of reactive oxygen species (ROS) in human neutrophils and rat cerebellar granule cells. This increase in ROS is linked to cellular damage and contributes to the pathophysiology of this compound poisoning .

- GABAergic Impairment : The compound disrupts GABAergic neurotransmission by promoting the release of excitatory neurotransmitters like glutamate and aspartate while impairing inhibitory signaling . This imbalance can lead to symptoms such as tremors and seizures.

Case Study: Canine Poisoning

A documented case involved a Labrador retriever that exhibited severe neurological symptoms after ingesting food contaminated with this compound. Clinical signs included tremors, seizures, and hyperthermia, underscoring the compound's potential toxicity in mammals .

Environmental and Agricultural Applications

This compound's production is influenced by environmental factors, making it relevant in agricultural contexts where fungal contamination of crops can occur.

Fungal Production Factors

- Studies have shown that this compound production by fungi is affected by abiotic factors such as pH, temperature, and incubation time. Optimal conditions for production were found at neutral pH levels (pH 6), with significant decreases noted at acidic or basic pH .

Table 2: Environmental Influence on this compound Production

| Factor | Optimal Condition | Effect on Production |

|---|---|---|

| pH | 6 | Maximum production |

| Temperature | Not specified | Variable |

| Incubation Time | 21 days | Significant production |

Biotransformation Studies

Research into the biotransformation of this compound provides insights into its metabolic pathways and potential detoxification mechanisms in animals.

In Vitro Studies

In vitro studies using dog liver microsomes revealed that this compound undergoes biotransformation with several oxygenated metabolites identified through high-resolution mass spectrometry. These findings are crucial for understanding how this compound is processed in vivo and its implications for toxicity .

作用機序

ペニトレムAは、GABA作動性神経伝達の阻害と高電導カルシウム活性化カリウムチャネルの拮抗作用によってその効果を発揮します。この阻害により、グルタミン酸やアスパラギン酸などの興奮性アミノ酸、および抑制性神経伝達物質であるγ-アミノ酪酸(GABA)が自発的に放出されます。神経伝達物質シグナル伝達の不均衡は、振戦などの神経障害を引き起こします。 さらに、ペニトレムAは好中球顆粒球で活性酸素種の産生を誘発し、急性中毒では組織損傷や出血を引き起こします .

類似化合物との比較

ペニトレムAは、アフラトレム、ジャンチトレム、ロリトレム、パスパリトレム、シェアリン、スルピニン、テルペンドールなどの化合物を含むインドールジテルペン類のクラスに属します。 これらの化合物は、ゲラニルゲラニル二リン酸に由来する環状ジテルペノイド骨格と、トリプトファンに由来するインドール部分を共有しています .

ペニトレムAの独自性: ペニトレムAは、その強力な神経毒性効果と血液脳関門を通過する能力により、神経学研究において貴重なツールとなっています。 高電導カルシウム活性化カリウムチャネルに対する高い特異性も、他のインドールジテルペン類と区別する特徴です .

類似化合物:

- アフラトレム

- ジャンチトレム

- ロリトレム

- パスパリトレム

- シェアリン

- スルピニン

- テルペンドール

ペニトレムAの独特の特性と応用は、様々な分野の科学研究において注目すべき化合物となっています。

生物活性

Penitrem A is a highly toxic mycotoxin produced primarily by the fungus Penicillium crustosum. It belongs to the tremorgenic indol-terpene family and has garnered significant attention due to its potent biological activities, particularly its neurotoxic effects and its role as a calcium-activated potassium (KCa) channel blocker. This article delves into the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant research findings.

This compound exhibits several biological activities that are primarily linked to its interaction with ion channels in the nervous system:

- KCa Channel Blockade : this compound is a potent and selective blocker of large conductance calcium-activated potassium (BKCa) channels. The half-maximal inhibitory concentration (IC50) values for BKCa channels containing α subunits are approximately 6.4 nM, while those containing both α and β1 subunits are around 64.4 nM . This blockade enhances smooth muscle contraction and increases peripheral resistance in vivo .

- Neurotransmitter Release : The compound increases the spontaneous release of neurotransmitters such as glutamate, γ-aminobutyric acid (GABA), and aspartate from cerebrocortical synaptosomes, which contributes to its neurotoxic effects .

- CNS Penetration : this compound can readily cross the blood-brain barrier, allowing it to exert significant effects on central nervous system (CNS) function .

Toxicological Effects

This compound is associated with various toxicological effects, particularly in animal models:

- Neurotoxicity : In rats, this compound has been shown to cause extensive dose-dependent loss of Purkinje cells and other cerebellar neurons, leading to severe neurological impairment .

- Insecticidal Activity : The compound exhibits insecticidal properties against certain insect species, with chlorinated analogs showing heightened activity. This suggests potential applications in pest control .

Case Studies and Research Findings

Several studies have highlighted the biological activity and toxicological profile of this compound:

- Production Conditions : Research indicates that the production of this compound by P. crustosum is influenced by various abiotic factors such as pH, temperature, and media composition. Optimal production occurs at neutral pH (6) and specific glucose concentrations .

- Toxicokinetics in Animals : A study on the biotransformation of this compound in dogs demonstrated that it undergoes significant metabolism in liver microsomes, with a maximum bioavailability estimated at 57% after oral administration. The elimination kinetics suggest a medium velocity of clearance from the body .

- Impact on Cell Growth : In vitro assays using Chlorella vulgaris have shown that this compound significantly inhibits cell growth, indicating its potent biotoxicity .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| KCa Channel Blockade | IC50 values: 6.4 nM (α subunit), 64.4 nM (α + β1 subunits) |

| Neurotransmitter Release | Increases glutamate, GABA, and aspartate release from synaptosomes |

| CNS Penetration | Crosses blood-brain barrier effectively |

| Neurotoxicity | Causes loss of Purkinje cells in rats |

| Insecticidal Activity | Effective against certain insect species; chlorinated analogs more potent |

| Production Conditions | Optimal at pH 6; influenced by glucose concentration |

特性

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUWHZOLEDOQSR-JKPSMKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320093 | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Penitrem A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12627-35-9 | |

| Record name | Penitrem A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penitrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penitrem A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENITREM A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244AU85PR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。